molecular formula C9H9FO B070142 3'-Fluoro-2'-methylacetophenone CAS No. 177942-47-1

3'-Fluoro-2'-methylacetophenone

Cat. No.: B070142
CAS No.: 177942-47-1
M. Wt: 152.16 g/mol
InChI Key: XVVKIGRXVZJHKA-UHFFFAOYSA-N
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Description

3’-Fluoro-2’-methylacetophenone is an organic compound with the molecular formula C9H9FO. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 3’ position and a methyl group at the 2’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-2’-methylacetophenone typically involves the introduction of fluorine and methyl groups onto the acetophenone structure. One common method includes the reaction of fluorobenzoyl chloride with methyl magnesium bromide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the desired positions .

Industrial Production Methods: Industrial production of 3’-Fluoro-2’-methylacetophenone may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-2’-methylacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-Fluoro-2’-methylacetophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Fluoro-2’-methylacetophenone involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3’-Fluoro-2’-methylacetophenone’s unique combination of fluorine and methyl substitutions imparts distinct chemical and physical properties, such as altered reactivity and binding characteristics. These modifications can enhance its suitability for specific applications compared to its analogs .

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVKIGRXVZJHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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